2-(2-Fluorophenyl)-2-methoxyethan-1-amine
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Overview
Description
2-(2-Fluorophenyl)-2-methoxyethan-1-amine is an organic compound that belongs to the class of phenylalkylamines It features a fluorine atom attached to the phenyl ring and a methoxy group attached to the ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2-methoxyethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with methoxyamine hydrochloride in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity. For example, the reaction can be carried out in a high-pressure autoclave with acetonitrile as the solvent and platinum on carbon as the catalyst .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethanamine chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2-fluorophenyl)-2-methoxyacetaldehyde, while reduction may produce 2-(2-fluorophenyl)-2-methoxyethanol.
Scientific Research Applications
2-(2-Fluorophenyl)-2-methoxyethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the reuptake of neurotransmitters, thereby modulating synaptic transmission .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoroamphetamine
- 2-Fluoromethamphetamine
- 2-Fluorobenzoic acid
- 2-Fluoronitrobenzene
Uniqueness
2-(2-Fluorophenyl)-2-methoxyethan-1-amine is unique due to its specific combination of a fluorine atom and a methoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .
Properties
Molecular Formula |
C9H12FNO |
---|---|
Molecular Weight |
169.2 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H12FNO/c1-12-9(6-11)7-4-2-3-5-8(7)10/h2-5,9H,6,11H2,1H3 |
InChI Key |
FLLYRMQQVCUSOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C1=CC=CC=C1F |
Origin of Product |
United States |
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